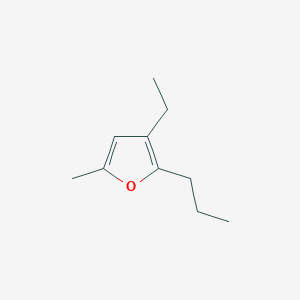
3-Ethyl-5-methyl-2-propylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methyl-2-propylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-2-propylfuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-methyl-2-propylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can achieve reduction.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or nitrated furans.
Applications De Recherche Scientifique
3-Ethyl-5-methyl-2-propylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methyl-2-propylfuran involves its interaction with molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, it can interact with enzymes or receptors, modulating their function and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-propylfuran
- 5-Methyl-2-propylfuran
- 3-Ethyl-2-methylfuran
Uniqueness
3-Ethyl-5-methyl-2-propylfuran is unique due to its specific substitution pattern on the furan ring. This unique arrangement of ethyl, methyl, and propyl groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
71888-03-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-ethyl-5-methyl-2-propylfuran |
InChI |
InChI=1S/C10H16O/c1-4-6-10-9(5-2)7-8(3)11-10/h7H,4-6H2,1-3H3 |
Clé InChI |
HEBHQEURESVWND-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(O1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

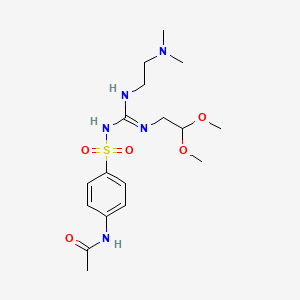

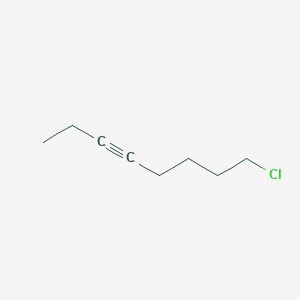
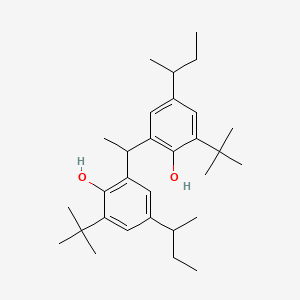
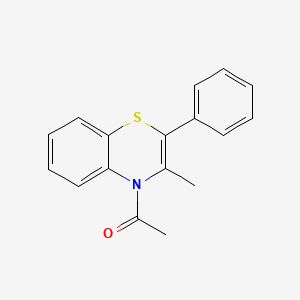
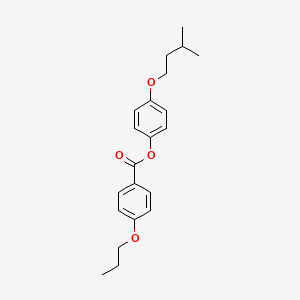
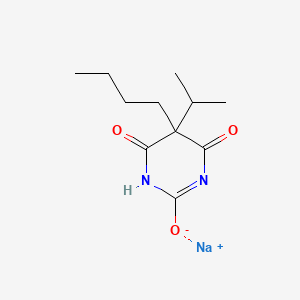
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)

![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
